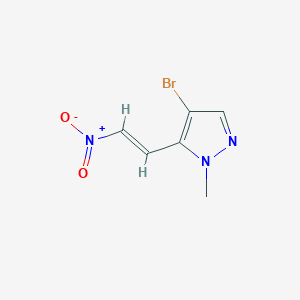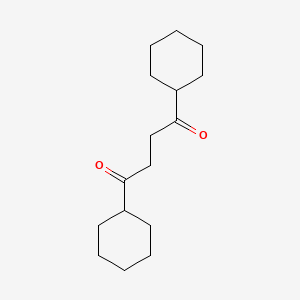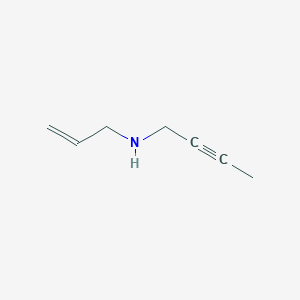![molecular formula C7H10ClN5O4 B15364035 3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol CAS No. 88793-46-8](/img/structure/B15364035.png)
3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol is a chemical compound with the molecular formula C7H10ClN5O4 and a molecular weight of 263.64 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol typically involves the reaction of 6-amino-3-chloro-5-nitropyrazin-2-yl with 1,2-propanediol under specific conditions. The reaction conditions may include the use of catalysts, temperature control, and appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and continuous flow processes. The choice of reagents, reaction conditions, and purification methods are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and solvents.
Major Products Formed: The reactions can lead to the formation of various derivatives and by-products, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol may be used to study enzyme inhibition, protein interactions, and cellular processes.
Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its biological activity may be explored for treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol is structurally similar to other pyrazinyl derivatives.
Other compounds with similar functional groups and molecular frameworks may exhibit comparable reactivity and biological activity.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various scientific fields. Its distinct chemical structure allows for unique interactions and reactivity patterns.
Properties
CAS No. |
88793-46-8 |
|---|---|
Molecular Formula |
C7H10ClN5O4 |
Molecular Weight |
263.64 g/mol |
IUPAC Name |
3-[(6-amino-3-chloro-5-nitropyrazin-2-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C7H10ClN5O4/c8-4-6(10-1-3(15)2-14)12-5(9)7(11-4)13(16)17/h3,14-15H,1-2H2,(H3,9,10,12) |
InChI Key |
QTYJVQGQPJCYSB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)NC1=NC(=C(N=C1Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


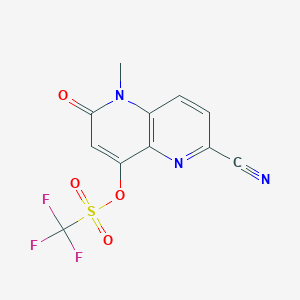
![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)
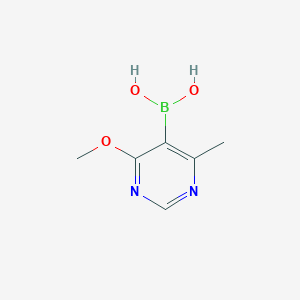
![3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)
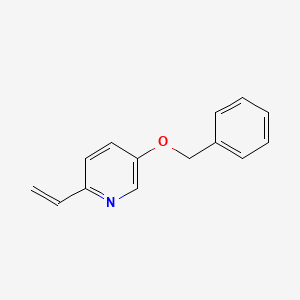
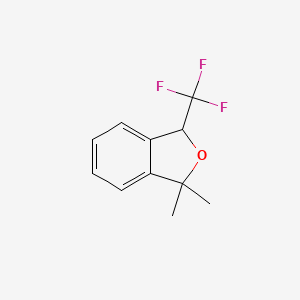
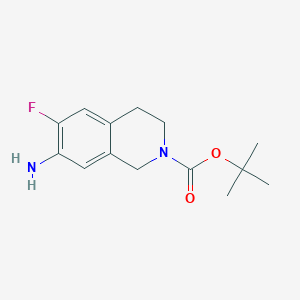

![1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15363991.png)
